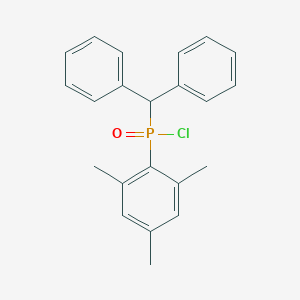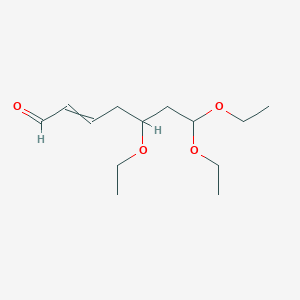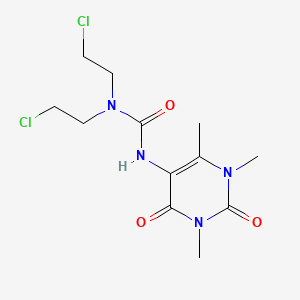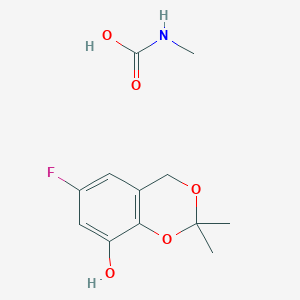
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid is a complex organic compound with a unique structure that includes a benzodioxin ring substituted with a fluorine atom and a methylcarbamic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxin ring. One common method involves the reaction of a suitable phenol derivative with formaldehyde and a fluorinating agent under acidic conditions to introduce the fluorine atom. The resulting intermediate is then subjected to further reactions to introduce the methylcarbamic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzodioxin ring play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine
- 2-{[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thio}-1,3-benzothiazole
- N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3,5-dimethyl-4-isoxazolecarboxamide
Uniqueness
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methylcarbamic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90682-35-2 |
|---|---|
Molekularformel |
C12H16FNO5 |
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid |
InChI |
InChI=1S/C10H11FO3.C2H5NO2/c1-10(2)13-5-6-3-7(11)4-8(12)9(6)14-10;1-3-2(4)5/h3-4,12H,5H2,1-2H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
URXQSLCLJZZZKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC2=C(O1)C(=CC(=C2)F)O)C.CNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


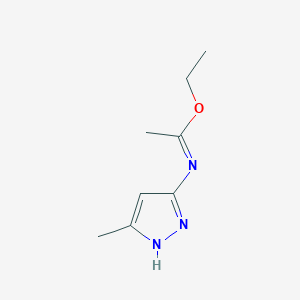
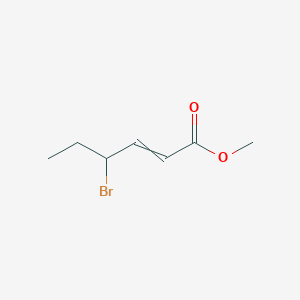

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
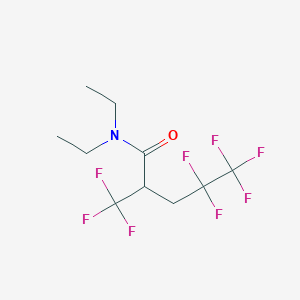
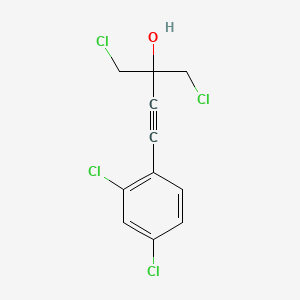

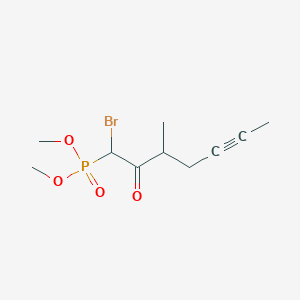
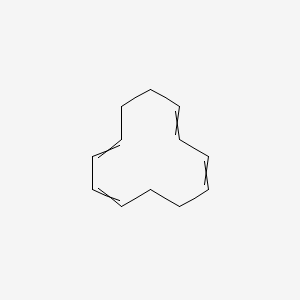

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
